Bis(3-mesyloxypropyl)amine hydrochloride
Bis(3-mesyloxypropyl)amine hydrochloride
Yoshi-864 is an alkylsulfonate DNA crosslinker with potential anticancer activity. Yoshi-864 alkylates and crosslinks DNA, thereby inhibiting DNA replication.
Brand Name:
Vulcanchem
CAS No.:
3458-22-8
VCID:
VC0547613
InChI:
InChI=1S/C8H19NO6S2.ClH/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13;/h9H,3-8H2,1-2H3;1H
SMILES:
CS(=O)(=O)OCCC[NH2+]CCCOS(=O)(=O)C.[Cl-]
Molecular Formula:
C8H20ClNO6S2
Molecular Weight:
325.8 g/mol
Bis(3-mesyloxypropyl)amine hydrochloride
CAS No.: 3458-22-8
Inhibitors
VCID: VC0547613
Molecular Formula: C8H20ClNO6S2
Molecular Weight: 325.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 3458-22-8 |
---|---|
Product Name | Bis(3-mesyloxypropyl)amine hydrochloride |
Molecular Formula | C8H20ClNO6S2 |
Molecular Weight | 325.8 g/mol |
IUPAC Name | bis(3-methylsulfonyloxypropyl)azanium;chloride |
Standard InChI | InChI=1S/C8H19NO6S2.ClH/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13;/h9H,3-8H2,1-2H3;1H |
Standard InChIKey | YWCASUPWYFFUHE-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)OCCC[NH2+]CCCOS(=O)(=O)C.[Cl-] |
Canonical SMILES | CS(=O)(=O)OCCC[NH2+]CCCOS(=O)(=O)C.[Cl-] |
Appearance | Solid powder |
Colorform | Crystals |
Melting Point | 94-95 °C |
Description | Yoshi-864 is an alkylsulfonate DNA crosslinker with potential anticancer activity. Yoshi-864 alkylates and crosslinks DNA, thereby inhibiting DNA replication. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 13425-98-4 (Parent) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3,3'-iminodi-1- propanol dimethanesulfonate 864 T alkylating agent 864 bis(3-mesyloxypropyl)amine dimesyloxydipropylamine tosylate improsan improsan hydrochloride improsan tosylate NSC-102627 NSC-140117 yoshi 864 |
Reference | 1: Douglass HO Jr, MacIntyre JM, Kaufman J, Von Hoff D, Engstrom PF, Klaassen D. Eastern Cooperative Oncology Group phase II studies in advanced measurable colorectal cancer. I. Razoxane, Yoshi-864, piperazinedione, and lomustine. Cancer Treat Rep. 1985 May;69(5):543-5. PubMed PMID: 2988774. 2: Slavik M, Muss H, Blessing JA. Phase II clinical study of Yoshi 864 in squamous cell carcinoma of the uterine cervix. Cancer Treat Rep. 1983 Feb;67(2):195-6. PubMed PMID: 6297730. 3: Altman SJ, Stephens RL, Bonnet JD. Yoshi 864 plus medroxyprogesterone acetate in adenocarcinoma of the kidney: A Southwest Oncology Group Study. Cancer Treat Rep. 1982 Sep;66(9):1781-2. PubMed PMID: 6288240. 4: Slavik M, Muss H, Blessing JA, Delgado G. Phase II clinical study of Yoshi 864 in epithelial ovarian carcinoma: A Gynecologic Oncology Group Study. Cancer Treat Rep. 1982 Sep;66(9):1775-7. PubMed PMID: 6288239. 5: Meyn RE, Meistrich ML, White RA. Cycle-dependent anticancer drug cytotoxicity in mammalian cells synchronized by centrifugal elutriation. J Natl Cancer Inst. 1980 May;64(5):1215-9. PubMed PMID: 6154171. 6: Altman SJ, Metter GE, Nealon TF, Weiss AJ, Ramirez G, Madden RE, Fletcher WS, Strawitz JG, Multhauf PM. Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors. Cancer Treat Rep. 1978 Mar;62(3):389-95. PubMed PMID: 206359. 7: Glae GR, Atkins LM, Meischen SJ, Smith AB, Walker EM Jr. Combination chemotherapy of L1210 leukemia with platinum compounds and cyclophosphamide plus other selected antineoplastic agents. J Natl Cancer Inst. 1976 Dec;57(6):1363-6. PubMed PMID: 187805. 8: Drewinko B, Barlogie B. Survival and cycle-progression delay of cultured human lymphoma cells treated with 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride (Yoshi 864). Cancer Treat Rep. 1976 Nov;60(11):1637-45. PubMed PMID: 191191. 9: Gale GR, Smith AB, Atkins LM. Comparative effects of Yoshi-864 and busulfan on certain transplantable murine tumors. Proc Soc Exp Biol Med. 1975 May;149(1):98-101. PubMed PMID: 1170570. 10: Dowell KE, Armstrong DM, Aust JB, Cruz AB Jr. Systemic chemotherapy of advanced head and neck malignancies. Cancer. 1975 Apr;35(4):1116-20. PubMed PMID: 1116105. 11: Altman SJ, Fletcher WS, Andrews NC, Wilson WL, Pischer T. Yoshi 864 (NSC 102627) 1-propanol, 3, 3'-iminodi-dimethanesulfonate (ester) hydrochloride: a phase 1 study. Cancer. 1975 Apr;35(4):1145-7. PubMed PMID: 163676. 12: Hirano M, Miura M, Kakizawa H, Morita A, Uetani T, Ohno R, Kawashima K, Nishiwaki H, Yamada K. Treatment of chronic myelogenous leukemia with 3,3'-iminodi-1-propanol, dimethanesulfonate (ester), p-toluenesulfonate (NSC-140117) given orally. Cancer Chemother Rep. 1972 Jun;56(3):335-8. PubMed PMID: 19051492. |
PubChem Compound | 18948 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume